molecular formula C9H5FO3 B1441559 7-Fluoro-4-hydroxy-2H-chromen-2-one CAS No. 2145-27-9

7-Fluoro-4-hydroxy-2H-chromen-2-one

Cat. No. B1441559
CAS RN: 2145-27-9
M. Wt: 180.13 g/mol
InChI Key: FSWKHPJLMMGTBV-UHFFFAOYSA-N
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Description

7-Fluoro-4-hydroxy-2H-chromen-2-one is a chemical compound with the molecular formula C9H5FO3 . It is a derivative of coumarin, a type of lactone .


Synthesis Analysis

The synthesis of 7-Fluoro-4-hydroxy-2H-chromen-2-one and its derivatives has been a topic of interest for many researchers . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is explored to optimize the synthesis conditions .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-4-hydroxy-2H-chromen-2-one can be analyzed using various techniques such as DFT calculations at the B3LYP/6-31G** level .


Chemical Reactions Analysis

7-Fluoro-4-hydroxy-2H-chromen-2-one can undergo various chemical reactions. For instance, it can react with 1,4-dibromobutane to afford 7-(4-bromobutoxy)-2H-chromen-2-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-4-hydroxy-2H-chromen-2-one can be determined using various techniques. For instance, Differential Scanning Calorimetry and Thermogravimetry Analysis can be used .

Scientific Research Applications

Antioxidant Properties and Biological Interactions

7-Fluoro-4-hydroxy-2H-chromen-2-one, as a derivative of coumarins, exhibits a range of biological properties. Its 2H-chromen-2-one core is responsible for its broad range of biological activities including anticoagulant, anti-neurodegenerative, antioxidant, anticancer, and antimicrobial activities. The core's aromatic ring allows for various interactions, and the lactone ring can hydrogen-bond with amino acid residues in different enzymes and receptors. Additionally, the planar structure and charge delocalization contribute to the coumarins' characteristic fluorescence and antioxidant properties, acting as free radical scavengers or preventing free radical formation by chelating metal ions (Torres et al., 2014).

Synthetic Applications

The compound serves as a core structure for various secondary metabolites with significant pharmacological importance. Due to the limited quantities produced by natural sources, synthetic procedures for derivatives like 6H-benzo[c]chromen-6-ones have been developed. Various protocols, such as Suzuki coupling reactions for biaryl synthesis, radical mediated cyclization, and metal or base catalyzed cyclization, have been described in literature to synthesize these important structures (Mazimba, 2016).

Fluoroalkylation in Aqueous Media

The compound's fluoroalkylated groups play a crucial role in the development of pharmaceuticals, agrochemicals, and functional materials, due to their unique effects on the physical, chemical, and biological properties of a molecule. Aqueous fluoroalkylation has been explored as an environment-friendly method, contributing to green chemistry. The reactions in water or in the presence of water include trifluoromethylation, difluoromethylation, monofluoromethylation, and other conversions under environment-friendly conditions (Song et al., 2018).

Fluorine in Protein Design

The inclusion of highly fluorinated analogs of hydrophobic amino acids in proteins can lead to novel chemical and biological properties. Fluorination is a strategy to enhance the stability of proteins against chemical and thermal denaturation, while maintaining structure and biological activity. The challenge remains in synthesizing large proteins containing specifically fluorinated residues, but biosynthetic methods for introducing noncanonical amino acids into proteins are expanding the utility of fluorinated amino acids in protein design (Buer & Marsh, 2012).

Future Directions

The future directions for the research on 7-Fluoro-4-hydroxy-2H-chromen-2-one could include optimizing the synthesis conditions, exploring its biological activities, and investigating its potential applications in various fields .

properties

IUPAC Name

7-fluoro-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWKHPJLMMGTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715932
Record name 7-Fluoro-4-hydroxy-2H-1-benzopyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4-hydroxycoumarin

CAS RN

2145-27-9
Record name 7-Fluoro-4-hydroxycoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2145-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-4-hydroxy-2H-1-benzopyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-FLUORO-4-HYDROXYCOUMARIN
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Synthesis routes and methods I

Procedure details

A mixture of 3-fluorophenol (31.5 g, 0.281 mol), malonic acid (29.24 g, 0.281 g) and zinc chloride (100.0 g, 0.734 mol) in phosphorus oxychloride (70 mL, 0.751 mol) is heated at 65° C. overnight and poured into an ice/water mixture. The resultant aqueous mixture is filtered to obtain a pale green solid. A mixture of the solid in 10% sodium hydrogen carbonate solution is stirred at room temperature for 2 hours, decolorized with charcoal and filtered through diatomaceous earth. The filtrate is acidified with concentrated hydrochloric acid and the resultant precipitate is collected and dried to give the title product as a brown solid, mp 229°-230° C.
Quantity
31.5 g
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29.24 g
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70 mL
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100 g
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Synthesis routes and methods II

Procedure details

A solution of 1-(4-fluoro-2-hydroxyphenyl)ethanone (50 g, 0.33 mol) in toluene was added over 30 min to a suspension of NaH (60% oil, 65 g, 1.63 mol) in toluene. Then diethylcarbonate (59 mL, 0.49 mol) was added over 15 min and the reaction mixture was stirred at 115° C. for 6 h. The mixture was cooled to rt followed by the addition of HCl 2N and diluted with EtOAc. The organic phase was washed with brine, dried over Na2SO4 and evaporated. The residue was purified by trituration in hexane and Et2O to give the title compound.
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50 g
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65 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
KA Nolan, JR Doncaster, MS Dunstan… - Journal of medicinal …, 2009 - ACS Publications
The synthesis is reported here of two novel series of inhibitors of human NAD(P)H quinone oxidoreductase-1 (NQO1), an enzyme overexpressed in several types of tumor cell. The first …
Number of citations: 105 pubs.acs.org
T Vranka - is.muni.cz
Tato práce se zabývá přípravou a studiem molekul fotochemicky uvolňujících oxid uhelnatý, založených na struktuře kumarinu. Byly připraveny čtyři deriváty kumarin-karboxylových …
Number of citations: 0 is.muni.cz
LM Pardo, AM Prendergast, MT Nolan… - European Journal of …, 2015 - Wiley Online Library
Direct arylation represents a favourable alternative to traditional cross‐coupling reactions and has found widespread use with simple aryls and robust heterocycles. Herein a direct …
T Vranka - is.muni.cz
This thesis focuses on the preparation and study of coumarin-based molecules photochemically releasing carbon monoxide (photoCORMs). Four derivatives of coumarin-4-carboxylic …
Number of citations: 0 is.muni.cz

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